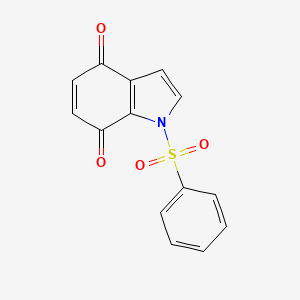

1H-Indole-4,7-dione, 1-(phenylsulfonyl)-

Beschreibung

1H-Indole-4,7-dione, 1-(phenylsulfonyl)-, is a synthetic indolequinone derivative characterized by a phenylsulfonyl group at the 1-position of the indole ring. This compound belongs to a broader class of indolequinones, which are structurally related to natural and synthetic bioreductive agents such as Mitomycin C (MMC). Indolequinones are notable for their redox-active properties, enabling selective cytotoxicity under hypoxic conditions, a hallmark of solid tumors . The phenylsulfonyl substituent in this compound may enhance stability and modulate interactions with biological targets, distinguishing it from analogs with aziridinyl, morpholinoethyl, or pyridinyl groups .

Eigenschaften

CAS-Nummer |

205393-59-5 |

|---|---|

Molekularformel |

C14H9NO4S |

Molekulargewicht |

287.29 g/mol |

IUPAC-Name |

1-(benzenesulfonyl)indole-4,7-dione |

InChI |

InChI=1S/C14H9NO4S/c16-12-6-7-13(17)14-11(12)8-9-15(14)20(18,19)10-4-2-1-3-5-10/h1-9H |

InChI-Schlüssel |

SKIZYHOMDVLKFS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)C=CC3=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1H-Indole-4,7-dione, 1-(phenylsulfonyl)- typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the indole under basic conditions.

Oxidation to Form the Dione: The final step involves the oxidation of the indole to form the 4,7-dione.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

1H-Indole-4,7-dione, 1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex structures.

Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Indole-4,7-dione, 1-(phenylsulfonyl)- has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for anticancer, antiviral, and anti-inflammatory agents.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1H-Indole-4,7-dione, 1-(phenylsulfonyl)- involves its interaction with various molecular targets. The phenylsulfonyl group can enhance binding affinity to specific enzymes or receptors, influencing the compound’s biological activity. Pathways involved may include inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Structural Variations

The biological and physicochemical properties of indolequinones are highly dependent on substituents. Key structural analogs include:

Anticancer Activity

- 1H-Indole-4,7-dione, 1-(phenylsulfonyl)- : Likely acts as a bioreductive prodrug, similar to EO-9, which generates cytotoxic radicals under hypoxia . However, the phenylsulfonyl group may reduce redox cycling compared to EO-9’s aziridinyl moiety, altering potency.

- EO-9: Demonstrated preclinical efficacy in murine tumor models and human xenografts via DNA crosslinking .

- Morpholinoethyl analogs: Lower activity against pancreatic cancer cells (IC₅₀ >50 µM) compared to sulfonyl derivatives, suggesting substituent-dependent cytotoxicity .

Enzyme Inhibition

- 5-(Pyridin-3-yl)-1H-indole-4,7-diones : Inhibit indoleamine 2,3-dioxygenase 1 (IDO1) at micromolar levels, crucial for immune evasion in tumors .

- 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole : Shows BACE1 inhibitory activity (IC₅₀ ~20 µM), implicating sulfonyl groups in enzyme binding .

Physicochemical and Pharmacokinetic Properties

- Solubility and Stability: Sulfonyl derivatives exhibit higher melting points (>200°C) and lower aqueous solubility compared to morpholinoethyl or pyridinyl analogs, impacting formulation strategies .

Q & A

Basic: What are the standard protocols for synthesizing 1H-Indole-4,7-dione derivatives with phenylsulfonyl groups?

Answer:

The synthesis typically involves regioselective reactions starting from 1H-indole-4,7-dione precursors. For example, exposure to 2-aminoethanesulfinic acid under controlled conditions yields tricyclic systems. The reaction mixture is analyzed via ¹H-NMR to confirm regioselectivity ratios (e.g., 1:3.3 for products), followed by purification using C18 reverse-phase HPLC with a mobile phase of MeOH-H₂O-0.1% TFA . For antitumor analogs, coupling reactions with fluorophenols or morpholinoethyl groups are performed, followed by column chromatography and structural validation via NMR, mass spectrometry (MS) , and HPLC purity assays .

Advanced: How can researchers resolve contradictory regioselectivity outcomes during tricyclic indolequinone synthesis?

Answer:

Regioselectivity discrepancies (e.g., favoring one tricyclic product over another) require multi-technique validation . Use ¹H-NMR integration to quantify product ratios in crude mixtures. If separation is challenging, employ preparative HPLC with acidic mobile phases (e.g., TFA-modified gradients) to isolate isomers. For mechanistic insights, computational modeling of transition states or isotopic labeling experiments can clarify electronic or steric influences on regioselectivity .

Basic: What analytical methods are critical for characterizing 1-(phenylsulfonyl)-1H-indole-4,7-dione purity and structure?

Answer:

Key methods include:

- ¹H/¹³C-NMR : To confirm sulfonyl group attachment and indole backbone integrity.

- High-resolution mass spectrometry (HRMS) : For molecular formula validation.

- HPLC with UV/Vis or diode-array detection : To assess purity (>95% required for biological assays). Acidic mobile phases (e.g., 0.1% TFA) enhance peak resolution for sulfonated compounds .

Advanced: How do researchers design experiments to evaluate bioreductive activation mechanisms in phenylsulfonyl-indolequinones?

Answer:

Focus on hypoxia-selective cytotoxicity assays :

Expose cancer cell lines (e.g., pancreatic or colon tumors) to the compound under normoxic vs. hypoxic conditions.

Measure DT-diaphorase activity via enzymatic assays (e.g., NADH oxidation rates) to confirm bioreductive activation.

Use DNA cross-linking assays (e.g., comet assays) to quantify alkylation efficiency under low oxygen. Compare results to control compounds like Mitomycin C to establish mechanism-specific activity .

Advanced: How can structural modifications enhance the antitumor efficacy of phenylsulfonyl-indolequinones?

Answer:

Adopt structure-activity relationship (SAR) strategies :

- Introduce electron-withdrawing groups (e.g., fluorine) at the phenylsulfonyl moiety to stabilize the quinone redox cycle.

- Modify the indole side chain with morpholinoethyl or hydroxymethyl groups to improve solubility and tumor penetration.

- Test derivatives in 3D tumor spheroid models or patient-derived xenografts (PDX) to evaluate efficacy in physiologically relevant microenvironments. Prioritize compounds with >60% tumor growth inhibition in preclinical models .

Basic: What purification techniques are optimal for sulfonated indolequinones with polar functional groups?

Answer:

Use reverse-phase chromatography (C18 or C8 columns) with gradient elution (MeOH:H₂O + 0.1% TFA or acetic acid). For thermally stable compounds, preparative thin-layer chromatography (PTLC) with silica gel and ethyl acetate/hexane mixtures (1:3 ratio) can isolate non-polar intermediates. Always confirm purity via HPLC-UV at 254 nm .

Advanced: How do researchers address discrepancies in cytotoxicity data across studies for indolequinone analogs?

Answer:

Critical factors to reconcile contradictions:

Purity verification : Re-analyze compounds via HPLC-MS to rule out degradants.

Cell line specificity : Test across panels (e.g., NCI-60) to identify hypersensitive lineages.

Microenvironmental factors : Adjust assay conditions for pH, oxygen tension, and glutathione levels, which influence bioreductive activation .

Basic: What safety protocols are recommended for handling phenylsulfonyl-indolequinones in lab settings?

Answer:

- Use glove boxes or fume hoods for synthesis steps involving volatile reagents (e.g., TFA).

- Store compounds in amber vials at -20°C under inert gas (N₂ or Ar) to prevent oxidation.

- Conduct Ames tests for genotoxicity screening before in vivo studies .

Advanced: What computational tools are suitable for predicting the redox behavior of indolequinones?

Answer:

- Density Functional Theory (DFT) : Calculate reduction potentials (E₁/₂) of the quinone/semiquinone couple.

- Molecular docking : Simulate interactions with DT-diaphorase or NADPH cytochrome P450 reductase.

- QSAR models : Train on datasets of known bioreductive agents to prioritize analogs with optimal electron-affinity profiles .

Advanced: How can researchers validate the role of DT-diaphorase in the activation of phenylsulfonyl-indolequinones?

Answer:

Use DT-diaphorase knockout cell lines (e.g., CRISPR-edited models) to compare cytotoxicity with wild-type cells.

Perform enzyme inhibition assays with dicoumarol, a DT-diaphorase inhibitor, to block activation.

Quantify metabolite formation (e.g., hydroquinones) via LC-MS in enzyme-rich vs. enzyme-deficient systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.